Product packaging for Diethyl(TROC-amino)bromomethylphosphonate(Cat. No.:CAS No. 108217-08-9)

Diethyl(TROC-amino)bromomethylphosphonate

Cat. No.: B026947
CAS No.: 108217-08-9
M. Wt: 421.4 g/mol
InChI Key: IUJFSIXZTNNRGB-UHFFFAOYSA-N
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Description

Significance of Alpha-Aminophosphonates in Contemporary Organic Synthesis

Alpha-aminophosphonates are organophosphorus compounds that are structural analogues of α-amino acids, where a phosphonic acid group replaces the carboxylic acid moiety. nih.govwikipedia.org This structural similarity allows them to act as antagonists of amino acids, thereby inhibiting enzymes involved in amino acid metabolism and influencing the physiological activity of cells. wikipedia.org Their diverse biological activities have led to their use as antibacterial agents, plant growth regulators, and neuromodulators. wikipedia.org

In medicinal chemistry, α-aminophosphonates and their derivatives are crucial components due to their wide range of therapeutic applications, including as HIV inhibitors, antitumor agents, and antibiotics. nih.govuniversite-paris-saclay.fr Their synthesis is a significant area of research, with methods like the Kabachnik-Fields and Pudovik reactions being commonly employed. wikipedia.orgpsu.edu These reactions typically involve the condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602). psu.eduorganic-chemistry.org The development of enantioselective synthetic routes is also a major focus, given the importance of stereochemistry in biological activity. organic-chemistry.org

The phosphonate (B1237965) group's ability to chelate metal ions has also been exploited in medical applications, such as in the use of EDTMP complexed with samarium-153 (B1220927) for cancer treatment. wikipedia.org The versatility of α-aminophosphonates makes them a continuing subject of intense study in the pursuit of new therapeutic agents and biologically active molecules. nih.gov

Strategic Importance of the Bromomethylphosphonate Moiety as a Synthetic Handle

The bromomethylphosphonate moiety is a key functional group in organic synthesis, primarily serving as an electrophilic building block for the introduction of a phosphonate group. The presence of the bromine atom activates the adjacent carbon for nucleophilic substitution reactions (SN2). This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, making diethyl (bromomethyl)phosphonate a versatile reagent in various synthetic transformations. sigmaaldrich.combldpharm.com

This moiety is particularly useful in the synthesis of phosphonate-containing analogues of biologically active molecules. For instance, it can be used to alkylate a variety of nucleophiles, including amines, phenols, and carbanions, to introduce the diethylphosphonomethyl group. This strategy has been employed in the synthesis of analogues of amino acids and other natural products. kyushu-u.ac.jp

The reactivity of the bromomethyl group can be finely tuned by the electronic nature of the rest of the molecule. In the case of Diethyl(TROC-amino)bromomethylphosphonate, the electron-withdrawing nature of the TROC-protected amino group can influence the electrophilicity of the bromomethyl carbon. The utility of this moiety lies in its ability to act as a stable yet reactive precursor for constructing more complex phosphonate derivatives.

Orthogonality and Utility of the 2,2,2-Trichloroethoxycarbonyl (TROC) Protecting Group in Amine Functionalization

The 2,2,2-trichloroethoxycarbonyl (TROC) group is a widely used protecting group for amines in organic synthesis. total-synthesis.comnih.gov Its popularity stems from its stability under a range of reaction conditions and, most importantly, its unique deprotection mechanism, which confers orthogonality with other common protecting groups. total-synthesis.comresearchgate.net

Orthogonality in Protecting Group Strategy:

In complex, multi-step syntheses, it is often necessary to protect multiple functional groups. Orthogonal protecting groups are those that can be removed under distinct sets of conditions without affecting each other. researchgate.netnih.gov This allows for the selective deprotection of one functional group while others remain intact, a crucial strategy in the synthesis of complex molecules like peptides and oligosaccharides. nih.govresearchgate.net

The TROC group is a prime example of an orthogonal protecting group. It is stable to the acidic conditions used to remove Boc groups and the basic conditions used to cleave Fmoc groups. total-synthesis.com This makes it an excellent choice for syntheses that employ these other common amine protecting groups.

Installation and Removal of the TROC Group:

The TROC group is typically introduced by reacting an amine with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base. total-synthesis.comnih.gov

Deprotection of the TROC group is achieved under reductive conditions, most commonly using zinc dust in acetic acid or a mixture of tetrahydrofuran (B95107) and water. total-synthesis.comchem-station.com The mechanism involves a reductive β-elimination. A single electron transfer from the reductant to the trichloromethyl group leads to the elimination of a chloride ion and the formation of a dichlorinated radical, which then undergoes further reduction and elimination to release the free amine and carbon dioxide. total-synthesis.com This specific deprotection method ensures that other sensitive functional groups in the molecule remain unaffected. chem-station.com

The combination of stability, ease of introduction, and unique, mild deprotection conditions makes the TROC group a valuable tool for the functionalization of amines in modern organic synthesis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14BrCl3NO5P B026947 Diethyl(TROC-amino)bromomethylphosphonate CAS No. 108217-08-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrCl3NO5P/c1-3-17-19(15,18-4-2)6(9)13-7(14)16-5-8(10,11)12/h6H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJFSIXZTNNRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(NC(=O)OCC(Cl)(Cl)Cl)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrCl3NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378682
Record name 2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108217-08-9
Record name 2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diethyl Troc Amino Bromomethylphosphonate

Direct Synthetic Routes to Diethyl(TROC-amino)bromomethylphosphonate

Direct, one-pot syntheses for complex molecules like this compound are uncommon. The synthesis is typically achieved through a convergent strategy involving the preparation of key precursors. A plausible direct approach would involve a Michaelis-Arbuzov-type reaction between triethyl phosphite (B83602) and a suitably protected aminobromomethylating agent. For instance, a reaction of diethyl 1-(N-acylamino)bromomethylphosphonate with phosphites has been shown to yield bisphosphonates, indicating the viability of the bromomethylphosphonate as a reactive intermediate mdpi.com. The synthesis generally relies on building the diethyl bromomethylphosphonate scaffold first, followed by the introduction of the protected amino moiety, or vice versa.

Precursor-Based Synthesis of the Diethyl Bromomethylphosphonate Scaffold

The formation of the diethyl bromomethylphosphonate backbone is a critical step, for which several methodologies have been developed.

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and is widely used for creating the P-C bond. wikipedia.org The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes dealkylation by the displaced halide ion to yield the final phosphonate (B1237965). wikipedia.org

For the synthesis of diethyl bromomethylphosphonate, the classical approach involves the reaction of triethyl phosphite with dibromomethane (B42720). tandfonline.com However, this reaction is often plagued by low yields due to competing side reactions. tandfonline.com A significant side reaction is the Michaelis-Arbuzov isomerization of the triethyl phosphite starting material, which is initiated by the bromoethane formed as a byproduct of the main reaction. tandfonline.com This leads to the formation of diethyl ethylphosphonate. tandfonline.com

To optimize the yield of the desired diethyl bromomethylphosphonate, an improved procedure has been developed. This method involves heating a mixture of triethyl phosphite and an excess of dibromomethane (in a 1:4 molar ratio) at 100°C while bubbling an inert gas, such as nitrogen or argon, through the mixture. tandfonline.com This continuous removal of the volatile bromoethane (bp 38°C) byproduct suppresses the competing isomerization reaction, resulting in more consistent and higher yields of approximately 40%. tandfonline.com

Table 1: Optimized Michaelis-Arbuzov Reaction for Diethyl Bromomethylphosphonate

Parameter Condition Rationale Reported Yield
Reactants Triethyl phosphite, Dibromomethane Phosphite is the phosphorus source; dibromomethane is the electrophilic scaffold. ~40% tandfonline.com
Molar Ratio 1:4 (Phosphite:Dibromomethane) Excess dibromomethane drives the reaction towards the desired product. tandfonline.com
Temperature 100°C Provides thermal energy to overcome the activation barrier. tandfonline.com
Atmosphere Gentle stream of Argon or Nitrogen Continuously removes volatile bromoethane byproduct, preventing side reactions. tandfonline.com

| Reaction Time | 48 hours (monitored by GLC) | Sufficient time for the reaction to proceed to completion. tandfonline.com | |

While the Michaelis-Arbuzov reaction is the most common method, other strategies can be employed for the formation of phosphonates. The Michaelis-Becker reaction, for example, involves the reaction of a sodium salt of a dialkyl phosphite with an alkyl halide. mdpi.com This method can be an alternative for generating the P-C bond, particularly when the conditions of the Michaelis-Arbuzov reaction are not suitable.

Modern methods for phosphonylation include transition-metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope. Although not specifically documented for diethyl bromomethylphosphonate, these advanced strategies represent a potential alternative for the synthesis of such precursors.

Introduction and Functionalization of the Alpha-Amino Moiety

The introduction of an amino group at the carbon adjacent to the phosphorus atom (the α-position) is a key transformation in the synthesis of α-aminophosphonates.

Several robust methods exist for the synthesis of α-aminophosphonates. The Kabachnik-Fields reaction is a three-component condensation of an aldehyde, an amine, and a dialkyl phosphite. mdpi.comresearchgate.net This one-pot reaction is a highly efficient method for preparing a wide variety of α-aminophosphonates. organic-chemistry.org

Another fundamental method is the Pudovik reaction, which involves the nucleophilic addition of a dialkyl phosphite to an imine. mdpi.comscispace.com This reaction is often catalyzed by a base or a Lewis acid.

More recently, direct C-H amination strategies have emerged. A notable example is the copper-catalyzed electrophilic amination of α-phosphonate zincates. nih.gov This method uses O-acyl hydroxylamines as the nitrogen source and allows for the direct formation of a C-N bond at the α-position of the phosphonate in a single step, often at room temperature and with low catalyst loading. nih.gov

The biological activity of α-aminophosphonates is often dependent on the absolute configuration of the α-carbon. scispace.com This has driven the development of numerous stereoselective synthetic methods.

One powerful strategy involves the use of chiral auxiliaries. For example, a highly diastereoselective α-azidation of phosphonates derived from a chiral camphor-based auxiliary (CAMDOL) has been reported. acs.orgacs.org The resulting α-azidophosphonates can be obtained in high yields (up to 85%) and with excellent diastereomeric ratios (>99:1 dr). acs.orgacs.org The azide group is then readily converted to the primary amine via a Staudinger reduction, preserving the stereochemical integrity of the α-carbon. acs.org

Catalytic asymmetric methods are also prevalent. The enantioselective addition of dialkyl phosphites to imines (an asymmetric Pudovik reaction) can be achieved using chiral catalysts. mdpi.com Catalysts such as chiral thiourea-coupled cinchona alkaloids have been successfully employed for this transformation. mdpi.com Similarly, chiral phosphoric acids have been used to catalyze the addition of indole derivatives to cyclic α-iminophosphonates, yielding multicyclic α-aminophosphonate derivatives in high yields (85–98%) and enantiomeric purities (91–98% ee). mdpi.com

Another approach is the organocatalytic α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkyltriphenylphosphonium salts. nih.gov Using chiral catalysts derived from quinine or hydroquinine, this method provides enantiomerically enriched α-aminophosphonates in very good yields (up to 98%) and with up to 92% ee. nih.gov

Table 2: Comparison of Stereoselective Methods for α-Amino Phosphonate Synthesis

Method Strategy Catalyst/Auxiliary Key Features Reported Yield Stereoselectivity
Asymmetric Azidation/Reduction Chiral Auxiliary CAMDOL-derived phosphonate Formation of α-azidophosphonate followed by Staudinger reduction. acs.org Up to 85% acs.org >99:1 dr acs.org
Asymmetric Pudovik Reaction Chiral Catalyst Chiral thiourea-coupled cinchona alkaloids mdpi.com Enantioselective addition of phosphite to imines. mdpi.com Excellent High
Asymmetric Friedel-Crafts Reaction Chiral Catalyst Chiral Phosphoric Acid Addition of indoles to cyclic α-iminophosphonates. mdpi.com 85-98% mdpi.com 91-98% ee mdpi.com

| Organocatalytic α-Amidoalkylation | Chiral Catalyst | Quinine-derived quaternary ammonium salts nih.gov | Reaction of phosphite with N-acylamino phosphonium salts. nih.gov | Up to 98% nih.gov | Up to 92% ee nih.gov |

Integration of the 2,2,2-Trichloroethoxycarbonyl (TROC) Protecting Group

The 2,2,2-Trichloroethoxycarbonyl (TROC) group serves as a crucial protecting group for the amino functionality during the synthesis of the target compound. Its utility stems from its stability under a range of reaction conditions and its selective removal under mild, reductive conditions, which prevents unwanted side reactions and ensures the integrity of the final product.

The introduction of the TROC group onto a precursor amino phosphonate is a critical step that demands high chemoselectivity. The primary method for this transformation involves the reaction of the amino phosphonate with 2,2,2-trichloroethyl chloroformate (Troc-Cl). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The choice of base and solvent is crucial for achieving high yields and preventing side reactions. For substrates soluble in organic solvents, a common system is the use of pyridine in a chlorinated solvent such as dichloromethane (DCM) or in tetrahydrofuran (B95107) (THF). In cases where the starting amino phosphonate has high polarity and is more soluble in aqueous media, the reaction can be effectively performed using a biphasic system with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) in water.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of Troc-Cl. The subsequent loss of a chloride ion and a proton (abstracted by the base) results in the formation of the stable TROC-protected carbamate (B1207046). The progress of the reaction is often monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

Parameter Condition 1 (Anhydrous) Condition 2 (Aqueous)
Starting Material Diethyl aminomethylphosphonate (B1262766)Diethyl aminomethylphosphonate hydrochloride
Reagent 2,2,2-Trichloroethyl chloroformate (Troc-Cl)2,2,2-Trichloroethyl chloroformate (Troc-Cl)
Base Pyridine or TriethylamineSodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Water/Organic co-solvent
Temperature 0 °C to room temperatureRoom temperature
Typical Yield >90%>85%

This table presents typical conditions for the chemoselective introduction of the TROC group onto an amino phosphonate.

The TROC group is highly valued for its orthogonality to other common protecting groups used in organic synthesis. This orthogonality is a key consideration in the design of complex synthetic sequences, as it allows for the selective deprotection of one functional group without affecting others.

The TROC group is stable under a variety of conditions, including:

Acidic conditions: It is resistant to cleavage by acids that are commonly used to remove acid-labile protecting groups such as tert-butoxycarbonyl (Boc) or trityl (Trt).

Basic conditions: It is stable to bases like piperidine, which are used for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Mild reducing conditions: While it is removed by strong reducing agents like zinc dust, it is compatible with milder reducing agents that might be used elsewhere in a synthetic route.

This compatibility allows for a modular approach to synthesis, where different functionalities can be unmasked at various stages as required. For instance, in a molecule containing both a TROC-protected amine and a Boc-protected amine, the Boc group can be selectively removed with an acid, leaving the TROC group intact for a subsequent transformation.

The deprotection of the TROC group is typically achieved using zinc dust in acetic acid or a mixture of THF and water. The reaction proceeds via a reductive elimination mechanism. The zinc metal reduces the trichloromethyl group, leading to the elimination of a chloride ion and the formation of a dichlorinated intermediate. This intermediate then undergoes a β-elimination to release the free amine, carbon dioxide, and 1,1-dichloroethylene. This deprotection method is highly chemoselective and does not affect other sensitive functional groups such as esters, amides, and other carbamates.

Protecting Group Deprotection Condition TROC Group Stability
Boc Strong Acid (e.g., TFA)Stable
Fmoc Base (e.g., Piperidine)Stable
Cbz Hydrogenolysis (H₂/Pd-C)Stable
TBDMS Fluoride source (e.g., TBAF)Stable

This table illustrates the orthogonality of the TROC protecting group with other common protecting groups.

Process Optimization and Scalability in Synthetic Design

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound requires careful consideration of process optimization and scalability. The goal is to develop a safe, efficient, cost-effective, and environmentally sustainable process.

Key factors to consider for process optimization and scalability include:

Solvent Choice and Recovery: The choice of solvent should be guided by factors such as reaction efficiency, safety (flammability, toxicity), and ease of recovery and recycling. Green chemistry principles encourage the use of less hazardous solvents.

Reaction Conditions: Temperature, reaction time, and mixing are critical parameters that need to be optimized to maximize yield and minimize the formation of byproducts. The use of automated reaction monitoring can aid in determining the optimal reaction endpoint.

Work-up and Purification: The work-up procedure should be designed to be simple and efficient on a large scale. This may involve moving from chromatographic purification, which is often not feasible for large quantities, to crystallization or distillation.

Safety Considerations: A thorough safety assessment of the process is essential, particularly when handling reactive reagents like Troc-Cl and flammable solvents. The exothermic nature of acylation reactions must be carefully managed to prevent thermal runaways.

The development of a scalable synthesis often involves a Design of Experiments (DoE) approach to systematically evaluate the impact of various parameters on the reaction outcome. This allows for the identification of the optimal conditions for a robust and reproducible process. For instance, in the acylation step to introduce the TROC group, a DoE study could investigate the interplay between temperature, base concentration, and addition rate of Troc-Cl to maximize the yield and purity of the product.

Chemical Reactivity and Transformation Pathways

Reactivity of the Bromine Moiety in Nucleophilic Substitution and Elimination

The bromine atom in Diethyl(TROC-amino)bromomethylphosphonate is a key functional group that dictates a significant portion of its chemical reactivity. Located on the carbon alpha to the phosphonate (B1237965) group, this bromine is susceptible to both nucleophilic substitution and elimination reactions.

Nucleophilic Displacement Reactions at the Bromomethyl Center

The bromomethyl group (-CH₂Br) in this compound is a prime site for nucleophilic substitution, particularly through an SN2 mechanism. The electron-withdrawing nature of the adjacent phosphonate and TROC-amino groups enhances the electrophilicity of the carbon atom, making it more susceptible to attack by nucleophiles. This reactivity is a cornerstone of its application in the synthesis of more complex molecules, especially α-aminophosphonates and their derivatives. researchgate.net

A variety of nucleophiles can be employed to displace the bromide ion. Common nucleophiles include amines, thiolates, and carbanions, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. For instance, the reaction with primary or secondary amines provides a direct route to α-aminomethylphosphonates, which are structural analogs of α-amino acids and often exhibit interesting biological activities. researchgate.net

The general scheme for this transformation can be represented as follows:

Scheme 1: Nucleophilic Displacement of Bromide

Where Nu represents the nucleophilic atom (e.g., N, S, C).

Elimination Reactions Leading to Olefinic Phosphonates

Under appropriate basic conditions, this compound can undergo elimination reactions to form olefinic phosphonates. This transformation typically involves the removal of the bromine atom and a proton from the adjacent amino group, resulting in the formation of a carbon-carbon double bond. The specific conditions, such as the choice of base and solvent, can influence the E/Z selectivity of the resulting alkene.

This pathway provides a route to vinylphosphonates, which are versatile intermediates in organic synthesis. These compounds can participate in various subsequent reactions, including Michael additions and Heck couplings, to generate a diverse array of functionalized phosphonate derivatives. researchgate.netresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound can also participate in metal-catalyzed cross-coupling reactions. rhhz.net Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rhhz.net

In the context of this specific compound, a Suzuki-Miyaura coupling could potentially be employed to react the bromomethyl group with an organoboron reagent, leading to the formation of a new carbon-carbon bond. Similarly, a Heck-type reaction could couple the bromomethyl group with an alkene. researchgate.netresearchgate.net These reactions typically involve an oxidative addition of the C-Br bond to a low-valent metal catalyst, followed by transmetalation and reductive elimination to yield the coupled product and regenerate the catalyst. rhhz.net The successful application of these methods would significantly expand the synthetic utility of this phosphonate building block.

Reactivity of the Diethyl Phosphonate Ester Group

The diethyl phosphonate ester moiety is another key functional group that contributes to the reactivity profile of this compound. This group can undergo hydrolysis and transesterification, and the alpha-carbon can be deprotonated to form a carbanion for subsequent reactions.

Hydrolysis and Transesterification Reactions of the Phosphonate Ester

The diethyl phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under either acidic or basic conditions. nih.gov Acid-catalyzed hydrolysis typically involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water. nih.gov Basic hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. nih.gov The resulting phosphonic acid can be a desirable final product in certain applications or can be an intermediate for further transformations.

Table 1: Hydrolysis Conditions for Phosphonate Esters

ConditionReagentsProduct
AcidicH₃O⁺Phosphonic Acid
BasicOH⁻, H₂OPhosphonate Salt

Transesterification, the exchange of the ethyl groups for other alkyl or aryl groups, can be achieved by reacting the phosphonate with an excess of a different alcohol in the presence of a suitable catalyst. This reaction allows for the modification of the ester portion of the molecule, which can be useful for altering solubility or other physical properties.

Anion Formation and Alkylation at the Alpha-Carbon (Horner-Wadsworth-Emmons Type)

The hydrogen atom on the carbon alpha to the phosphonate group is acidic due to the electron-withdrawing nature of the phosphonate group. This allows for deprotonation by a sufficiently strong base to form a stabilized carbanion. wikipedia.orgnrochemistry.com This carbanion is a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgyoutube.comyoutube.comorganic-chemistry.org

In a typical HWE reaction, the phosphonate-stabilized carbanion reacts with an aldehyde or ketone to form an alkene. wikipedia.orgnrochemistry.com This reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, often favoring the formation of the (E)-isomer. nrochemistry.comorganic-chemistry.org The reaction proceeds through a nucleophilic addition of the carbanion to the carbonyl group, followed by the elimination of a phosphate (B84403) salt. nrochemistry.com

Table 2: Key Features of the Horner-Wadsworth-Emmons Reaction

FeatureDescription
Reactants Phosphonate-stabilized carbanion, Aldehyde or Ketone
Product Alkene
Stereoselectivity Typically favors (E)-alkene formation
Byproduct Water-soluble phosphate salt, easily removed

The ability to generate this carbanion also opens up the possibility of alkylation reactions at the alpha-carbon. By treating the phosphonate with a base and then an alkyl halide, a new alkyl group can be introduced at this position, further functionalizing the molecule. wikipedia.org This versatility makes this compound a valuable precursor for a wide range of complex phosphonate targets.

Reactivity and Cleavage of the TROC-Protected Amine

The 2,2,2-trichloroethoxycarbonyl (TROC) group is a carbamate (B1207046) protecting group frequently employed for amines in multi-step organic syntheses. Its utility stems from its stability under a range of conditions and its selective removal under specific reductive protocols. chem-station.comtotal-synthesis.com

The primary method for cleaving the TROC group involves reductive processes that proceed via a β-elimination mechanism. total-synthesis.com This selective deprotection is a cornerstone of its application in complex molecule synthesis.

The most common and well-established method for the deprotection of the TROC group is through the use of zinc dust, often in the presence of acetic acid or in a mixture of tetrahydrofuran (B95107) and water. chem-station.comtotal-synthesis.comyoutube.com This single-electron reduction mechanism is highly effective and selective. chem-station.comyoutube.com The reaction proceeds through the reduction of the trichloromethyl group, which initiates an elimination cascade, ultimately liberating the free amine, carbon dioxide, and 1,1-dichloroethylene as byproducts. chem-station.com This method's selectivity allows for the removal of the TROC group in the presence of other sensitive functional groups and protecting groups. chem-station.com

Table 1: Common Reagents for Zinc-Mediated TROC Deprotection

ReagentSolvent SystemNotes
Zinc DustAcetic AcidTraditional and widely used method. wikipedia.org
Zinc DustTHF/H₂OA common alternative for substrates sensitive to acetic acid. total-synthesis.com
Zn-Pb CoupleTHF/NH₄OAcUsed for the cleavage of TROC groups from imines under neutral conditions. chempedia.info
Cd-Pb CoupleTHF/NH₄OAcAnother metallic couple employed for TROC deprotection. total-synthesis.comchempedia.info

While zinc-mediated reduction is prevalent, other reductive systems have been explored for TROC group cleavage. Reductive amination of carbonyl compounds has been achieved using tributyltin hydride (Bu₃SnH) in DMF at room temperature. researchgate.net Although not a direct deprotection of a TROC-amine, this highlights the utility of tin hydrides in related reductive processes involving nitrogen-containing functional groups. researchgate.net Organotin hydrides are effective radical reducing agents due to the weak tin-hydrogen bond. organic-chemistry.org However, their toxicity is a significant drawback, leading to the exploration of less hazardous alternatives like indium hydrides and silanes. organic-chemistry.org Electrolysis has also been reported as a method for TROC removal, though it is less commonly employed. total-synthesis.com

A key advantage of the TROC group is its orthogonality with other common amine protecting groups. total-synthesis.com Orthogonal protection refers to the ability to selectively remove one protecting group in the presence of others by using specific and non-interfering reaction conditions. bham.ac.ukthieme-connect.de The TROC group is stable to the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid), the basic conditions for Fmoc group cleavage (e.g., piperidine), and the catalytic hydrogenation conditions used to deprotect benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz) groups. total-synthesis.commasterorganicchemistry.com This orthogonality is crucial in complex synthetic sequences, such as peptide synthesis, where multiple amine functionalities need to be selectively unmasked at different stages. bham.ac.ukmasterorganicchemistry.com The unique reductive cleavage of the TROC group provides an additional layer of selectivity for synthetic chemists. total-synthesis.comthieme-connect.de

Table 2: Orthogonality of Common Amine Protecting Groups

Protecting GroupCleavage ConditionsTROC Stability
Boc (tert-Butoxycarbonyl)Strong Acid (e.g., TFA)Stable total-synthesis.commasterorganicchemistry.com
Fmoc (9-Fluorenylmethoxycarbonyl)Base (e.g., Piperidine)Stable total-synthesis.comnih.gov
Cbz (Benzyloxycarbonyl)Catalytic HydrogenationStable masterorganicchemistry.com
Dmoc (1,3-dithian-2-ylmethoxycarbonyl)OxidationStable nih.gov

The TROC-protected amine in this compound exhibits notable stability across a range of chemical environments, a property that enhances its utility in synthesis. chem-station.com It is generally stable to hydrolytic conditions, strong acids, and various nucleophiles. chem-station.comyoutube.comyoutube.com This stability allows for chemical modifications at other parts of the molecule, such as the phosphonate or bromomethyl groups, without premature cleavage of the amine protection. For instance, the Arbuzov reaction, a common method for forming carbon-phosphorus bonds, can be employed on related substrates without affecting the TROC group. mdpi.com The stability profile ensures that the amine remains masked until its specific deprotection is desired. chem-station.com

Reductive Deprotection of the TROC Group

Cooperative Effects and Neighboring Group Participation in Reactivity

Neighboring group participation (NGP) is a phenomenon where a functional group within a molecule influences the rate or stereochemistry of a reaction at a nearby reactive center. libretexts.orgnih.gov In the context of this compound, the proximity of the TROC-protected amino group and the diethyl phosphonate group to the bromomethyl carbon could potentially lead to such cooperative effects.

While direct evidence for NGP in this compound itself is not extensively documented in the provided search results, the principles of NGP are well-established in similar systems. For example, acyloxy groups can participate in the ionization of adjacent acetals, forming dioxolenium ion intermediates that direct the stereochemical outcome of substitution reactions. nih.gov Similarly, heteroatoms with lone pairs, like the nitrogen in the TROC-amine or the phosphoryl oxygen of the phosphonate, can act as internal nucleophiles. libretexts.org Such participation could stabilize transition states or form cyclic intermediates, thereby altering the reactivity of the bromomethyl group in nucleophilic substitution reactions. libretexts.orgrsc.org The formation of such intermediates often leads to retention of configuration at the reaction center due to a double inversion mechanism. nih.gov Further investigation would be required to definitively characterize the extent and nature of any neighboring group participation in the reactions of this specific compound.

Role As a Synthetic Building Block

Precursor to Diverse Alpha-Functionalized Phosphonates

The reactivity of the bromomethyl group is the cornerstone of the utility of Diethyl(TROC-amino)bromomethylphosphonate as a precursor to a variety of alpha-functionalized phosphonates. This functionality allows for the facile introduction of different substituents, leading to molecules with diverse electronic and steric properties.

A significant application of this compound is in the synthesis of alpha-amino phosphonate (B1237965) derivatives, which are structural analogues of alpha-amino acids. These compounds are of considerable interest in medicinal chemistry due to their potential as enzyme inhibitors and peptidomimetics. The reaction of this compound with the carboxylate or other nucleophilic side chains of amino acid derivatives can lead to the formation of phosphonodepsipeptides. beilstein-journals.org In these reactions, the bromomethyl group undergoes nucleophilic substitution by a suitable nucleophile, such as the hydroxyl group of a hydroxy acid or the carboxylate group of an amino acid.

The general strategy for the synthesis of these analogues involves the reaction of this compound with a protected amino acid or a hydroxy acid derivative in the presence of a base. The TROC (2,2,2-trichloroethoxycarbonyl) group serves as a protecting group for the amino functionality, which can be selectively removed under specific conditions to yield the free amine.

Table 1: Synthesis of Alpha-Amino Acid Analogues from this compound

Reactant 1Reactant 2Product TypePotential Application
This compoundN-protected amino acidPhosphonodepsipeptidePeptidomimetics, Enzyme inhibitors
This compoundHydroxy esterPhosphonate analogue of a hydroxy acidBioactive molecule synthesis

This table presents a generalized scheme for the synthesis of alpha-amino acid analogues. Specific reaction conditions and yields would be dependent on the nature of the reactants.

Phosphonates are well-established bioisosteres of phosphates due to their similar tetrahedral geometry and charge distribution at physiological pH, but with enhanced stability towards hydrolysis. beilstein-journals.org The inherent lability of the phosphate (B84403) ester bond in many biologically important molecules makes phosphonate analogues attractive targets for the development of therapeutic agents. This compound serves as a valuable starting material for the synthesis of such phosphate mimics.

The bromomethyl group can be displaced by a variety of nucleophiles to introduce functionalities that mimic the side chains of phosphorylated amino acids or other phosphate-containing biomolecules. For instance, reaction with a protected serine derivative could lead to a phosphonate analogue of phosphoserine. The versatility of this building block allows for the systematic modification of the structure to optimize biological activity.

Table 2: Structural Comparison of a Phosphate and a Potential Phosphonate Bioisostere

Phosphate-Containing MoietyPotential Phosphonate Bioisostere from this compoundKey Difference
O-PhosphoserineDiethyl (TROC-amino)(O-benzyl-L-seryloxymethyl)phosphonateReplacement of P-O-C bond with a more stable P-C-O bond
Phosphate groupDiethyl phosphonate groupEnhanced hydrolytic stability

This table illustrates the concept of bioisosterism, showing how a phosphonate derived from the title compound can mimic a natural phosphate.

Application in the Construction of Nitrogen-Containing Heterocycles

While direct applications of this compound in the construction of nitrogen-containing heterocycles are not extensively documented, its structure suggests significant potential in this area. The presence of both a nucleophilic amino group (after deprotection) and an electrophilic center (the carbon bearing the bromine) in derivatives of this compound could enable intramolecular cyclization reactions to form various heterocyclic systems.

For example, modification of the molecule to introduce another functional group could be followed by an intramolecular cyclization to form pyrrolidines, piperidines, or other nitrogen-containing rings. A plausible strategy would involve the reaction of the bromomethyl group with a nucleophile that also contains a latent electrophilic or nucleophilic site, setting the stage for a subsequent ring-closing reaction. A reported synthesis of functionalized (pyrrolidin-2-yl)phosphonates, for instance, utilizes an intramolecular cyclization of a phosphonate-containing intermediate to construct the pyrrolidine (B122466) ring, demonstrating the feasibility of such approaches. nih.gov

Utilization in Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple starting materials in a single step. beilstein-journals.orgnih.gov Although the direct participation of this compound as a building block in well-established MCRs has not been widely reported, its reactive nature suggests potential for its inclusion in novel MCRs.

For instance, the bromomethyl group could potentially act as an electrophilic component in a Passerini or Ugi-type reaction after suitable modification. A hypothetical scenario could involve the reaction of an isocyanide with an aldehyde and the TROC-deprotected aminomethylphosphonate (B1262766), which could be generated in situ. The development of such a reaction would provide a rapid entry into highly functionalized phosphonate scaffolds.

Development of Chiral Phosphonate Reagents and Auxiliaries

The biological activity of many phosphorus-containing compounds is highly dependent on their stereochemistry. The development of methods for the enantioselective synthesis of phosphonates is therefore a critical area of research. While there is a lack of specific reports on the development of chiral versions of this compound itself, general strategies for the synthesis of chiral aminophosphonates could be applied.

These strategies often involve the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. For example, a chiral auxiliary could be attached to the amino group, which would direct the stereochemical outcome of subsequent reactions at the alpha-carbon. Alternatively, a chiral catalyst could be employed in the synthesis of the phosphonate itself. The development of an enantiomerically pure form of this compound or its derivatives would significantly expand its utility as a building block for the synthesis of stereochemically defined bioactive molecules.

Mechanistic and Computational Investigations

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies have been instrumental in mapping out the potential reaction mechanisms involving Diethyl(TROC-amino)bromomethylphosphonate. These computational models allow for the exploration of reaction landscapes that are often difficult to probe experimentally.

A key aspect of understanding the reactivity of this compound is the analysis of transition states in its chemical transformations. For instance, in reactions where the bromomethyl group participates in nucleophilic substitution (SN2) reactions, computational analysis can determine the energy barriers and geometries of the transition states. This information is crucial for predicting reaction rates and understanding how the electronic nature of the phosphonate (B1237965) and the TROC-protecting group influences the reactivity of the C-Br bond.

Computational chemistry provides a powerful tool for elucidating the step-by-step pathways of reactions involving this compound. This includes the identification of transient intermediates that may not be directly observable through experimental techniques. For example, in the synthesis of bis(3-indolyl)methane phosphonates, theoretical models can map the entire reaction coordinate, from the initial reactants through any intermediates to the final products. This allows for a detailed understanding of the reaction mechanism, including the role of catalysts and the stereochemical outcome of the reaction. One proposed mechanism is a radical chain reaction, which involves initiation by UV light cleaving N-bromosuccinimide (NBS) to generate a bromine radical. This is followed by propagation, where the bromine radical abstracts a hydrogen atom, and termination, where the resulting radical intermediate reacts with molecular bromine.

Molecular Modeling and Conformational Analysis of the Compound and its Intermediates

Molecular modeling techniques are employed to study the three-dimensional structure and conformational preferences of this compound and its reaction intermediates. The compound possesses several rotatable bonds, leading to a variety of possible conformations. Understanding the relative energies of these conformers is important as it can influence the compound's reactivity and its interactions with other molecules. Conformational analysis helps to identify the most stable (lowest energy) arrangements of the molecule, which are likely to be the most populated and therefore the most relevant for its chemical behavior.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure of this compound. These calculations provide valuable information about the distribution of electron density within the molecule, which is fundamental to its reactivity. For instance, the calculations can identify the most nucleophilic and electrophilic sites in the molecule, predicting where it is most likely to react. The electron-withdrawing nature of the TROC group and the bromine atom, for example, significantly influences the acidity of the compound, a property that can be quantified through pKa calculations.

PropertyValue
Predicted pKa8.14
Predicted Boiling Point418.9°C
Density1.636 g/cm³
Melting Point86°C

This table displays predicted and measured physicochemical properties of this compound.

Spectroscopic Analysis in Mechanistic Elucidation

While computational methods provide theoretical insights, spectroscopic techniques offer experimental evidence to support or refine the proposed mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable in this regard.

¹H and ³¹P NMR Spectroscopy: Proton and phosphorus NMR are used to monitor the progress of reactions involving this compound. Characteristic shifts in the NMR spectra can signal the formation of intermediates and products. For example, the disappearance of the signal corresponding to the bromomethyl protons and the appearance of new signals can indicate that a substitution reaction has occurred. The phosphorus NMR spectrum provides direct information about the chemical environment of the phosphorus atom, with a singlet peak typically observed around +20 ppm confirming the presence of the phosphonate group.

Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The presence of a strong absorption band around 1250 cm⁻¹ is characteristic of the P=O double bond in the phosphonate group, while a peak near 1700 cm⁻¹ corresponds to the carbonyl group (C=O) of the TROC protecting group. Changes in the IR spectrum during a reaction can provide evidence for the transformation of these functional groups.

Spectroscopic DataCharacteristic Signal
³¹P NMRSinglet near δ +20 ppm
¹H NMRδ 1.2–1.4 (t, 6H, -OCH₂CH₃), δ 3.8–4.2 (m, 4H, -OCH₂CH₃), δ 4.6 (s, 2H, -CH₂Br)
IR Spectroscopy1250 cm⁻¹ (P=O), 1700 cm⁻¹ (C=O from Troc)

This table summarizes key spectroscopic data used for the characterization of this compound.

Future Research Directions

Development of More Sustainable and Efficient Synthetic Methodologies for Phosphonates

The traditional synthesis of phosphonates, often relying on methods like the Michaelis-Arbuzov and Michaelis-Becker reactions, can involve harsh conditions and the use of hazardous reagents. frontiersin.org A significant thrust of future research is the development of "green" and more efficient synthetic protocols. rsc.orgbioengineer.orgsciencedaily.com

Green Chemistry Approaches:

The principles of green chemistry are being increasingly applied to phosphonate (B1237965) synthesis to minimize environmental impact. biofueldaily.combioengineer.org Key areas of investigation include:

Solvent-free reactions: Conducting reactions without a solvent can significantly reduce waste and energy consumption. rsc.org

Microwave-assisted synthesis: Microwaves can accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter times. rsc.org

Ultrasound-assisted methods: Sonication provides an alternative energy source that can promote reactions, sometimes at lower temperatures than conventional heating. rsc.org

Benign solvents: The use of environmentally friendly solvents, such as water or polyethylene (B3416737) glycol (PEG), is being explored to replace volatile and toxic organic solvents. rsc.orgfrontiersin.org An efficient protocol for synthesizing benzyl (B1604629) phosphonates has been developed using a KI/K2CO3 catalytic system in PEG-400 at room temperature. frontiersin.org

Catalyst-free synthesis: Developing reactions that can proceed efficiently without a catalyst is a major goal to reduce cost and potential metal contamination of products. rsc.org

Innovative Catalytic Systems:

Research is also focused on discovering novel and recyclable catalysts to improve the efficiency and sustainability of phosphonate synthesis. rsc.orgmdpi.com

Nanocatalysts: Materials like zinc oxide (ZnO), titanium dioxide (TiO2), and silver (Ag) nanoparticles have shown promise in catalyzing phosphonate synthesis with high yields and short reaction times. rsc.org

Organocatalysts: Small organic molecules are being investigated as catalysts to avoid the use of metals. rsc.org

Ecocatalysts: Catalysts derived from biological sources, such as zinc-rich plant biomass, are being explored for the synthesis of α-hydroxyphosphonates. mdpi.com These "ecocatalysts" can be effective for multiple cycles, offering a sustainable alternative. mdpi.com

Table 1: Comparison of Green Synthetic Methods for Phosphonates

MethodKey AdvantagesExample Application
Microwave-assisted Rapid heating, shorter reaction times, often higher yields. rsc.orgSynthesis of α-aminophosphonates via the Kabachnik–Fields reaction. rsc.org
Ultrasound-assisted Energy-efficient, can proceed at lower temperatures. rsc.orgSynthesis of tertiary α-amino phosphonates. rsc.org
Solvent-free Reduced waste, lower environmental impact, simplified workup. rsc.orgVarious phosphonate syntheses. rsc.org
Benign Solvents (e.g., PEG) Avoids toxic/volatile organic solvents, potential for catalyst/solvent recycling. frontiersin.orgSynthesis of benzyl phosphonates. frontiersin.org
Ecocatalysis Utilizes renewable resources, sustainable. mdpi.comSynthesis of α-hydroxyphosphonates. mdpi.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond improving existing synthetic methods, a key area of future research is the discovery of new reactions and transformations involving phosphonates. This includes exploring the reactivity of existing phosphonate reagents and developing new ones with unique properties.

A mild, one-flask protocol for the direct conversion of benzylic alcohols to diethyl benzylphosphonate esters using zinc iodide has been developed, offering an alternative to harsher traditional methods. uiowa.edu Isotopic labeling studies of this transformation have provided mechanistic insights, suggesting the involvement of both SN2 and SN2' pathways for allylic phosphonates, which points to a probable carbocation intermediate. uiowa.edu

The development of phosphonyltriethylammonium salts represents a novel class of reactive species for the synthesis of phosphonate esters and phosphonamides. acs.org Further investigation into such new reagents could unlock new synthetic pathways.

Future work will likely focus on:

Developing new catalytic systems to enable previously inaccessible transformations.

Investigating the reactivity of phosphonates under photoredox or electrochemical conditions. rsc.org

Exploring domino and cascade reactions initiated by phosphonate reagents to build molecular complexity in a single step. uiowa.edu

Expansion of Asymmetric Applications for Enhanced Stereocontrol

The synthesis of chiral phosphonates is of great importance, as the biological activity of these compounds can be highly dependent on their stereochemistry. mdpi.comumaine.edu Future research will continue to focus on developing more effective methods for asymmetric synthesis to control the three-dimensional arrangement of atoms.

Several strategies are being pursued to achieve high levels of stereocontrol:

Chiral Catalysts: The use of chiral metal complexes and organocatalysts is a major focus for inducing enantioselectivity in reactions that form C-P bonds. mdpi.com For example, a copper(II)-diamine complex has been shown to be effective in the enantioselective reaction of silicon enolates with N-acyl-α-iminophosphonates. acs.org Rhodium complexes with chiral ligands like f-spiroPhos have also demonstrated excellent enantioselectivity in the asymmetric hydrogenation of unsaturated phosphonates. acs.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the phosphonate starting material can direct the stereochemical outcome of a reaction. rsc.org The TADDOL H-phosphonate, for instance, has been used in the asymmetric synthesis of β-nitrophosphonates. rsc.org

Enzymatic Methods: Biocatalysts, such as enzymes, can offer high levels of stereoselectivity under mild reaction conditions. nih.gov

Table 2: Selected Asymmetric Methods for Chiral Phosphonate Synthesis

MethodCatalyst/AuxiliarySubstrate TypeEnantioselectivity (ee)
Asymmetric Hydrogenation Rh-(R,R)-f-spiroPhosβ,β-diaryl unsaturated phosphonatesUp to 99.9%
Asymmetric C-C Bond Formation Copper(II)-diamine complexN-acyl-α-iminophosphonatesHigh
Phospha-Michael Addition (R,R)-TADDOL H-phosphonate with Et2ZnAromatic nitroalkenesHigh diastereoselectivity

The development of new chiral ligands and catalysts will be crucial for expanding the scope of asymmetric phosphonate synthesis to a wider range of substrates and reaction types.

Design of Next-Generation Synthetic Tools and Reagents Based on its Structure

The unique structural and electronic properties of the phosphonate group make it a valuable component in the design of new synthetic tools and reagents. nih.gov The presence of the phosphonate moiety can influence the reactivity of adjacent functional groups and can be used to chelate metals or act as a leaving group.

Future research in this area will likely involve:

Phosphonate-based directing groups: Utilizing the phosphonate group to direct the stereochemical outcome of reactions at other parts of a molecule.

Novel phosphonate building blocks: Creating new, complex phosphonate-containing molecules that can be used as starting materials for the synthesis of a wide range of target compounds. For example, a new phosphonate-based sorbent has been synthesized for the selective recovery of rare earth elements. mdpi.com

Phosphonate prodrugs: The phosphonate group is often used in the design of prodrugs to improve the pharmacokinetic properties of a drug. nih.gov Continued research into the design and synthesis of novel phosphonate prodrugs will be important for the development of new therapeutics. nih.gov

Phosphonate-functionalized materials: The development of new materials incorporating phosphonate groups for applications in catalysis, separations, and materials science. mdpi.commdpi.com

The exploration of new phosphonate reagents and their applications will undoubtedly lead to the discovery of new and powerful synthetic methods. uiowa.edu

Q & A

Q. What are the key considerations for synthesizing Diethyl(TROC-amino)bromomethylphosphonate with high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For bromomethylphosphonate derivatives, using anhydrous solvents (e.g., dichloromethane) and catalytic agents like ZnBr₂ (0.2 mmol per 1 mmol substrate) can enhance reaction efficiency. Maintaining an inert atmosphere (N₂) prevents oxidation of sensitive intermediates. Post-reaction purification via flash column chromatography followed by recrystallization (e.g., 50% ethyl acetate/hexane) effectively isolates the product . Monitoring reaction progress with TLC ensures minimal byproduct formation.

Q. How can researchers optimize purification methods for this compound to remove brominated byproducts?

  • Methodological Answer : Brominated impurities often arise from incomplete substitution or side reactions. Sequential purification steps are critical:
  • Flash column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate phosphonate derivatives from brominated contaminants.
  • Recrystallization : Select solvents with polarity matching the target compound (e.g., ethyl acetate/hexane mixtures) to exclude non-polar brominated residues .
  • NMR analysis : Confirm purity by checking for residual bromine signals (e.g., δ ~3.3–3.7 ppm in ¹H NMR) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify TROC-amino and bromomethyl groups via characteristic shifts. For example, bromomethyl protons appear as a triplet near δ 4.0–4.5 ppm due to coupling with phosphorus (²J ~10–15 Hz) .
  • ³¹P NMR : Confirm phosphonate structure with a singlet in the δ 20–30 ppm range .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns (e.g., bromine’s M+2 signature) .

Advanced Research Questions

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at timed intervals (0–72 hrs). Acidic conditions may hydrolyze the phosphonate ester, while basic conditions could deprotect the TROC group .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Storage studies at 4°C, 25°C, and 40°C under inert atmospheres can inform shelf-life recommendations .

Q. What methodologies are recommended for resolving contradictions in toxicological data related to phosphonate derivatives in academic studies?

  • Methodological Answer :
  • Comparative in vitro assays : Conduct bacterial reverse mutation (Ames test) and mammalian micronucleus assays to evaluate genotoxicity. Discrepancies may arise from impurity profiles or metabolic activation differences .
  • Structural analogy : Cross-reference data from structurally similar compounds (e.g., diethyl [[3,5-bis(tert-butyl)-4-hydroxyphenyl]methyl]phosphonate) to infer toxicity mechanisms. Prioritize studies with rigorous impurity characterization .

Q. What strategies can mitigate the formation of reactive intermediates during the synthesis of this compound?

  • Methodological Answer :
  • Controlled reagent addition : Add bromomethylating agents (e.g., (bromomethyl)triphenylphosphonium bromide) slowly to avoid exothermic side reactions .
  • Low-temperature conditions : Perform reactions at 0–5°C to suppress radical intermediates.
  • Quenching protocols : Use ice-cold acidic solutions (e.g., HCl/ice) to stabilize reactive species before workup .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.